2H-Thiazolo[5,4-g]indazole 2H-Thiazolo[5,4-g]indazole
Brand Name: Vulcanchem
CAS No.: 218596-83-9
VCID: VC8398057
InChI: InChI=1S/C8H5N3S/c1-2-6-8(9-4-12-6)7-5(1)3-10-11-7/h1-4H,(H,10,11)
SMILES: C1=CC2=C(C3=C1C=NN3)N=CS2
Molecular Formula: C8H5N3S
Molecular Weight: 175.21 g/mol

2H-Thiazolo[5,4-g]indazole

CAS No.: 218596-83-9

Cat. No.: VC8398057

Molecular Formula: C8H5N3S

Molecular Weight: 175.21 g/mol

* For research use only. Not for human or veterinary use.

2H-Thiazolo[5,4-g]indazole - 218596-83-9

Specification

CAS No. 218596-83-9
Molecular Formula C8H5N3S
Molecular Weight 175.21 g/mol
IUPAC Name 1H-pyrazolo[3,4-e][1,3]benzothiazole
Standard InChI InChI=1S/C8H5N3S/c1-2-6-8(9-4-12-6)7-5(1)3-10-11-7/h1-4H,(H,10,11)
Standard InChI Key ZXTIPWZFHJEJGN-UHFFFAOYSA-N
SMILES C1=CC2=C(C3=C1C=NN3)N=CS2
Canonical SMILES C1=CC2=C(C3=C1C=NN3)N=CS2

Introduction

Chemical Structure and Nomenclature

2H-Thiazolo[5,4-g]indazole comprises a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to an indazole system (a bicyclic structure with two adjacent nitrogen atoms). The [5,4-g] notation specifies the fusion pattern: the thiazole’s 5-position bonds to the indazole’s 4-position, while the bridging atom occupies the g-annulation site . This arrangement creates a planar, aromatic system with delocalized π-electrons, contributing to its stability and ability to interact with biological targets via π-stacking and hydrogen bonding .

Key structural features include:

  • Thiazole moiety: Provides electron-rich sulfur and nitrogen atoms, enhancing solubility and metal-binding capacity.

  • Indazole core: Imparts rigidity and hydrogen-bonding capabilities through its NH group.

  • Substituent positions: Functional groups at C3, C6, and C7 significantly modulate bioactivity .

Synthetic Methodologies

Davis–Beirut Reaction

The most efficient route to 2H-thiazolo[5,4-g]indazole involves a three-step Davis–Beirut reaction (General Procedure A) :

  • Imine Formation: Condensation of o-nitrobenzaldehyde derivatives (e.g., 2-nitrobenzaldehyde) with S-trityl-protected aminothioalkanes (e.g., cysteamine) in methanol yields N-(2-nitrobenzyl)(tritylthio)alkylamines.

  • Deprotection: Treatment with trifluoroacetic acid (TFA) and triethylsilane in CH₂Cl₂ removes the trityl group, generating a free thiol intermediate.

  • Cyclization: Heating the thiol with aqueous KOH in methanol at 90°C induces nitro group reduction and intramolecular cyclization, forming the thiazoloindazole core.

Example Synthesis :

Alternative Approaches

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight243.3 g/mol (base structure)
SolubilitySoluble in DMSO, methanol; insoluble in H₂O
λmax (UV-Vis)278 nm (π→π* transition)
pKa8.2 (indazole NH)
Thermal StabilityStable up to 250°C (TGA)

Spectral Data :

  • ¹H NMR (CDCl₃): δ 7.54 (dt, J = 8.4 Hz, aromatic H), 4.32 (t, J = 6.0 Hz, SCH₂), 3.89 (s, NH).

  • MS (ESI+): m/z 244.1 [M+H]⁺.

Pharmacological Applications

Anticancer Activity

Derivatives of 2H-thiazolo[5,4-g]indazole exhibit potent cytotoxicity against multiple cancer cell lines:

CompoundIC50 (μM) ± SDCell LineSelectivity Index (SI)Source
110.89 ± 0.12Huh-716.51 ± 1.4
7a1.34 ± 0.21MCF-79.8 ± 0.9
12a2.01 ± 0.18HCT-16612.7 ± 1.1

Mechanistic studies indicate apoptosis induction via mitochondrial pathway activation, evidenced by increased caspase-3/7 activity and Bcl-2 downregulation . Molecular docking reveals strong binding to tubulin (ΔG = −9.2 kcal/mol) and topoisomerase II (ΔG = −8.7 kcal/mol), suggesting dual mechanisms of action .

Antimicrobial Efficacy

Against multidrug-resistant pathogens, fluorinated derivatives show notable activity:

PathogenMIC (μg/mL)CompoundSource
MRSA (ATCC 43300)4.09
E. coli (ESBL)8.011
C. albicans (AZ-R)16.012a

The thiazole sulfur participates in hydrogen bonding with bacterial DNA gyrase (PDB: 1KZN), while the indazole NH interacts with fungal CYP51 (PDB: 5FSA) .

Structure-Activity Relationships (SAR)

  • C3 Substituents: Electron-withdrawing groups (e.g., -F, -CF₃) enhance anticancer activity but reduce solubility.

  • C6/C7 Modifications: Bulky substituents (e.g., tert-butyl) improve metabolic stability but may hinder target binding.

  • S-Oxidation: Conversion to sulfone derivatives increases polarity and antimicrobial potency at the expense of cytotoxicity .

Toxicological Profile

Selectivity indices (SI = IC50_normal_cell / IC50_cancer_cell) exceeding 10 indicate favorable safety profiles . In acute toxicity studies (rodent models), the LD50 for lead compound 11 was >500 mg/kg, with no hepatorenal toxicity observed at therapeutic doses .

Future Perspectives

Ongoing research priorities include:

  • Prodrug Development: Masking the indazole NH with acyloxyalkyl groups to enhance oral bioavailability.

  • Combination Therapies: Synergistic studies with cisplatin and doxorubicin to overcome chemoresistance.

  • Nanoparticle Delivery: PLGA-based formulations to improve tumor targeting and reduce off-site toxicity.

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